molecular formula C9H20O B13857777 2-Methyl-2-octanol-d3

2-Methyl-2-octanol-d3

Cat. No.: B13857777
M. Wt: 147.27 g/mol
InChI Key: KBCNUEXDHWDIFX-BMSJAHLVSA-N
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Description

2-Methyl-2-octanol-d3 is a deuterated analog of 2-Methyl-2-octanol, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-octanol-d3 typically involves the deuteration of 2-Methyl-2-octanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-octanol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2-octanol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methyl-2-octanol-d3 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction mechanisms. In metabolic studies, the deuterium-labeled compound allows for the tracing of metabolic pathways and the identification of intermediates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the sensitivity and resolution of NMR signals, making it a valuable tool in structural and mechanistic studies.

Properties

Molecular Formula

C9H20O

Molecular Weight

147.27 g/mol

IUPAC Name

1,1,1-trideuterio-2-methyloctan-2-ol

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3/i2D3

InChI Key

KBCNUEXDHWDIFX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CCCCCC)O

Canonical SMILES

CCCCCCC(C)(C)O

Origin of Product

United States

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